3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
CAS No.: 100800-56-4
Cat. No.: VC21080195
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100800-56-4 |
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Molecular Formula | C13H20N2O2S |
Molecular Weight | 268.38 g/mol |
IUPAC Name | 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |
Standard InChI Key | CQHDYYBKMPCSKE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The defining structural features of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide include:
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A benzenesulfonamide core structure
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An amino (-NH₂) group at position 3 of the benzene ring
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A methyl (-CH₃) group at position 4 of the benzene ring
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A cyclohexyl ring attached to the nitrogen of the sulfonamide group
This specific arrangement of functional groups creates a molecule with both polar and non-polar regions, influencing its physicochemical properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide are determined by its structural components. The compound has been investigated for its antimicrobial properties among other potential therapeutic applications.
Property | Characteristic |
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Molecular Formula | C₁₃H₂₀N₂O₂S |
Molecular Weight | 268.38 g/mol |
Physical State | Solid at room temperature |
Solubility | Limited water solubility; better solubility in organic solvents |
Hydrogen Bond Donors | Amine (-NH₂), sulfonamide (-NH-) |
Hydrogen Bond Acceptors | Sulfonyl oxygens (-SO₂-), amine (-NH₂) |
IUPAC Name | 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide |
Chemical Reactivity Patterns
Functional Group Reactivity
The presence of multiple functional groups in 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide creates diverse reactivity sites:
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The aromatic amine (-NH₂) can participate in:
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Nucleophilic substitution reactions
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Diazotization reactions to form diazonium salts
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Acylation or alkylation processes
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Formation of Schiff bases with aldehydes and ketones
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The sulfonamide group (-SO₂NH-) can undergo:
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N-alkylation reactions under basic conditions
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Hydrolysis under strongly acidic or basic conditions
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Coordination with metal ions through the oxygen atoms
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The methyl group can be involved in:
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Oxidation reactions to form carboxylic acid derivatives
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Radical substitution reactions
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Deprotonation under strongly basic conditions
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Reaction Products and Applications
The reactive nature of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide allows for the formation of various derivatives through chemical transformations:
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Oxidation products from the amino or methyl groups
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Reduced derivatives from reactions with reducing agents
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Substituted products from nucleophilic reactions
These transformations expand the potential applications of the compound in organic synthesis and pharmaceutical development.
Applications in Scientific Research
Medicinal Chemistry Applications
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide has been investigated for several therapeutic applications:
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Antimicrobial activity: The compound may exhibit antibacterial properties similar to other sulfonamides, which are known to inhibit bacterial folic acid synthesis
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Building block in pharmaceutical synthesis: The compound serves as an intermediate in the synthesis of more complex drug candidates
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Enzyme inhibition studies: The sulfonamide group can interact with metalloenzymes, particularly carbonic anhydrase isoforms, making such compounds valuable in enzyme inhibition research
Materials Science Applications
Beyond medicinal chemistry, 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide and related compounds have potential applications in materials science:
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Polymer chemistry: The functional groups provide sites for polymerization or cross-linking
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Surface modification: Sulfonamides can be used to modify surface properties of materials
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Development of specialized coatings: The compound may contribute to the development of functional coatings with specific properties
Biological Studies
The compound also serves as a valuable tool in biological research:
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Probe for enzyme interactions: The structure allows for studies of binding interactions with proteins
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Investigation of signaling pathways: May be used to explore biochemical pathways related to inflammation and other processes
Structure-Activity Relationships
Molecular Interactions and Binding Properties
The specific arrangement of functional groups in 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide influences its interactions with biological targets:
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Hydrogen bonding capabilities: Both the amino and sulfonamide groups can form hydrogen bonds with receptor sites
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Hydrophobic interactions: The cyclohexyl and methyl groups contribute to hydrophobic binding
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Aromatic interactions: The benzene ring can participate in π-stacking interactions with aromatic amino acids in proteins
These molecular interactions determine the compound's binding affinity and selectivity for various biological targets.
Comparative Analysis with Related Compounds
Comparing 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide with structurally related compounds provides insights into structure-activity relationships:
This comparative analysis helps in understanding how specific structural features contribute to the compound's properties and potential applications.
Analytical Characterization Methods
Spectroscopic Identification
Several spectroscopic techniques are essential for the identification and characterization of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for aromatic protons, amino protons, methyl protons, and cyclohexyl protons
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¹³C NMR would reveal carbon environments including the aromatic carbons, methyl carbon, and cyclohexyl carbons
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹)
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S=O stretching bands (1300-1150 cm⁻¹)
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C-H stretching for methyl and cyclohexyl groups (2850-2950 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 268
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Fragmentation patterns including loss of the cyclohexyl group or SO₂ moiety
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Chromatographic Analysis
Chromatographic techniques provide essential information about the purity and quantification of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with appropriate column selection
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UV detection typically at wavelengths between 230-280 nm
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and initial purity assessment
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Visualization with UV light or appropriate chemical developers
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